molecular formula C8H6BrF3 B1273070 2-Bromo-1-methyl-4-(trifluoromethyl)benzene CAS No. 66417-30-9

2-Bromo-1-methyl-4-(trifluoromethyl)benzene

Cat. No. B1273070
CAS RN: 66417-30-9
M. Wt: 239.03 g/mol
InChI Key: TWWUWLMGYSLODU-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with potential applications in organic synthesis and materials science. While the specific compound is not directly mentioned in the provided papers, related brominated and trifluoromethyl-substituted benzenes are discussed, which can provide insights into the properties and reactivity of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the selective bromination of benzene precursors. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar methodologies could be applied to synthesize 2-Bromo-1-methyl-4-(trifluoromethyl)benzene, possibly starting from a methyl-substituted benzene and introducing the bromo and trifluoromethyl groups through halogenation and fluorination reactions, respectively.

Molecular Structure Analysis

The molecular structure of brominated benzenes can be determined using techniques such as X-ray crystallography. For example, the structure of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . Similarly, the structure of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene could be elucidated to confirm the position of substituents and to understand the steric and electronic effects they impose on the benzene ring.

Chemical Reactions Analysis

Brominated benzenes are versatile intermediates in organic synthesis. For instance, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene can be converted to the corresponding aryllithium, indicating the potential for further functionalization . The presence of a bromine atom in 2-Bromo-1-methyl-4-(trifluoromethyl)benzene suggests that it could undergo similar transformations, such as metal-halogen exchange or coupling reactions, to yield a variety of organic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes can be influenced by their substituents. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibits rotational isomerism, which is evident from its NMR spectra . The trifluoromethyl group is known to be electron-withdrawing, which could affect the reactivity and stability of the compound. The presence of both methyl and trifluoromethyl groups in 2-Bromo-1-methyl-4-(trifluoromethyl)benzene would likely influence its boiling point, solubility, and reactivity in chemical reactions.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Results : Trifluoromethylpyridine (TFMP) derivatives are majorly used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

  • Application : The compound is used in the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
  • Method : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
  • Results : This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

3. Synthesis of 5-bromo-2-(trifluoromethoxy)phenyllithium

  • Application : The compound is used in the synthesis of 5-bromo-2-(trifluoromethoxy)phenyllithium .
  • Method : The compound is treated with lithium diisopropylamide (LIDA) at -100°C .
  • Results : The reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Safety And Hazards

When handling “2-Bromo-1-methyl-4-(trifluoromethyl)benzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

2-bromo-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWUWLMGYSLODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381423
Record name 2-bromo-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-4-(trifluoromethyl)benzene

CAS RN

66417-30-9
Record name 2-Bromo-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66417-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methylbenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KL Yin, S Zhao, Y Qin, SH Chen, B Li, D Zhao - ACS Catalysis, 2022 - ACS Publications
A carbon-to-silicon switch in bioactive heterocycles has become a popular strategy in drug discovery. With the prevalence of chiral bridged biycyclic skeletons in numerous …
Number of citations: 6 pubs.acs.org

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